molecular formula C7H18N2 B094944 3-(Diethylamino)propylamine CAS No. 104-78-9

3-(Diethylamino)propylamine

Cat. No. B094944
CAS RN: 104-78-9
M. Wt: 130.23 g/mol
InChI Key: QOHMWDJIBGVPIF-UHFFFAOYSA-N
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Description

3-(Diethylamino)propylamine is a compound that is structurally related to diethylamine and triethylamine, as indicated by the molecular structures and conformations studied in diethylamine and triethylamine . Although the specific details of 3-(diethylamino)propylamine are not provided in the papers, it can be inferred that it shares similar properties with its related amines. It is a compound that contains both amine and propyl groups, which suggests its potential use in various chemical reactions and as a ligand in metal complexes.

Synthesis Analysis

The synthesis of compounds related to 3-(diethylamino)propylamine involves reactions with amines. For instance, diethyl acetylenedicarboxylate reacts with amines to produce various compounds, which upon hydrolysis yield pyruvic acid, carbon dioxide, and the respective amines . Additionally, a zinc metal complex bearing a 3-(diethylamino)propylamine ligand was synthesized by reacting the amine with zinc acetate, indicating the amine's ability to act as a ligand .

Molecular Structure Analysis

The molecular structure and conformation of amines similar to 3-(diethylamino)propylamine have been investigated using gas electron diffraction and ab initio calculations . These studies provide insights into the geometric parameters of the amines, which are crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

3-(Diethylamino)propylamine can be expected to participate in various chemical reactions due to its amine group. For example, a compound with a diethylamino group was synthesized using microwave-assisted amidation, demonstrating the reactivity of such groups in forming new chemical bonds . The zinc complex with the 3-(diethylamino)propylamine ligand showed catalytic activity in the reaction of aromatic aldehyde to nitromethane, further illustrating the chemical utility of the amine .

Physical and Chemical Properties Analysis

The physical properties of amines related to 3-(diethylamino)propylamine have been studied, such as their volumetric properties in binary mixtures . The molar heat capacities of similar amines have also been measured, providing data on their thermodynamic properties . These studies contribute to a comprehensive understanding of the physical and chemical behavior of amines in various conditions.

Scientific Research Applications

  • CO2 Absorption Enhancement : DEAPA enhances CO2 absorption capacity and rate due to its molecular structure containing both primary and tertiary amino groups. It shows better performance compared to blended amine systems like monoethanolamine and methyldiethanolamine in CO2 capture processes (Zhang et al., 2016).

  • Physicochemical and Transport Properties : The study of the physicochemical and transport properties of aqueous DEAPA solutions reveals insights into its volumetric properties, viscosities, and refractive indices, which are important for various industrial applications (Philip et al., 2020).

  • Vapour-Liquid Equilibrium Study : DEAPA, when blended with other tertiary amines, shows potential in post-combustion CO2 capture, with less volatility than other amines in aqueous solutions. This property is crucial for designing efficient CO2 capture systems (Bernhardsen et al., 2019).

  • Antiplasmodial Activity : DEAPA-containing polymeric conjugates have been found to be active against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting potential applications in malaria treatment (Aderibigbe et al., 2014).

  • Antibacterial Activity : Complexes of enaminones with DEAPA have shown significant antibacterial action against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential in developing new antibacterial agents (Mahmud et al., 2010).

  • Drug Delivery Systems : DEAPA has been used in the creation of pH-responsive drug vehicles for targeted tumor therapy, showcasing its role in enhancing the efficacy and selectivity of antitumor drugs (Lee et al., 2018).

  • Magnetic Resonance Imaging : Polyampholyte-coated magnetite nanoparticles containing DEAPA have shown potential as contrast agents in MRI due to their excellent biocompatibility and long circulation time in blood (Wang et al., 2015).

Safety And Hazards

3-(Diethylamino)propylamine is flammable and corrosive. It may cause toxic effects if inhaled or ingested. Contact with the substance may cause severe burns to skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or asphyxiation .

Future Directions

A recent paper reported that the safer, greener base 3-(Diethylamino)propylamine (DEAPA) is an effective replacement for piperidine in removing Fmoc groups during solid-phase peptide synthesis .

properties

IUPAC Name

N',N'-diethylpropane-1,3-diamine
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InChI

InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3
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InChI Key

QOHMWDJIBGVPIF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN
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Molecular Formula

C7H18N2
Record name 3-DIETHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID7059303
Record name 1,3-Propanediamine, N,N-diethyl-
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Molecular Weight

130.23 g/mol
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Physical Description

3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO]
Record name 3-DIETHYLAMINOPROPYLAMINE
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Record name 1,3-Propanediamine, N1,N1-diethyl-
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Flash Point

138 °F (NFPA, 2010)
Record name 3-DIETHYLAMINOPROPYLAMINE
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Product Name

3-(Diethylamino)propylamine

CAS RN

104-78-9
Record name 3-DIETHYLAMINOPROPYLAMINE
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Record name N,N-Diethyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1,N1-diethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
FA Philip, D Nath, K Sibilla, A Henni - The Journal of Chemical …, 2020 - Elsevier
In this study, the physiochemical and transport properties of {3-(Diethylamino) propylamine (DEAPA) + water} system were investigated. The densities and refractive indices of aqueous …
Number of citations: 8 www.sciencedirect.com
D Liu, Y Ma, J Tan, L Wang, Q Tang… - Journal of Dispersion …, 2018 - Taylor & Francis
We reported that the phase conversion of the micelles in aqueous solution prepared by sodium oleate (NaOA) and 3-(diethylamino)-propylamine (DEAPA) in the presence of carbon …
Number of citations: 1 www.tandfonline.com
SK Kim, H Park, JM Lee, K Na… - Polymers for Advanced …, 2018 - Wiley Online Library
Much progress has been made toward stimuli‐responsive polysaccharide‐based selective tumor therapy not only because polysaccharides have nontoxic biodegradability and …
Number of citations: 17 onlinelibrary.wiley.com
J Park, H Lee, YS Youn, KT Oh, ES Lee - Pharmaceutics, 2020 - mdpi.com
In this study, we fabricated tumor-homing pH-sensitive extracellular vesicles for efficient tumor treatment. These vesicles were prepared using extracellular vesicles (EVs; BTEVs …
Number of citations: 24 www.mdpi.com
W Xiao, J Lin, M Li, Y Ma, Y Chen… - Contrast media & …, 2012 - Wiley Online Library
Long circulation time is critical for blood pool contrast agents used in high‐resolution magnetic resonance angiography. For iron oxide particle contrast agents, size and surface …
Number of citations: 88 onlinelibrary.wiley.com
V Alluri, W Nguyen, A Henni - 2023 - flame-challenge.authorea.com
This work focused on determining the dissociation constants (pKa) for eight amines, namely, 3-(Diethylamino) propylamine, 1, 3-Diaminopentane, 3-Butoxypropylamine, 2-(Methylamino…
Number of citations: 3 flame-challenge.authorea.com
VSPV Alluri, W Nguyen, A Henni - Liquids, 2023 - mdpi.com
This work focuses on determining the dissociation constants (pK a ) of eight amines, namely, 3-(Diethylamino) propylamine, 1,3-Diaminopentane, 3-Butoxypropylamine, 2-(Methylamino…
Number of citations: 0 www.mdpi.com
H Lee, H Park, GJ Noh, ES Lee - Carbohydrate polymers, 2018 - Elsevier
pH-Responsive drug vehicles targeting the specific extracellular pH of tumors have served as potent tools to overcome the limitation (eg., low tumor seletivity) in antitumor drug delivery …
Number of citations: 98 www.sciencedirect.com
GJ Noh, SA Lim, ES Lee - Polymers for Advanced …, 2019 - Wiley Online Library
In this study, we report pH‐responsive polysaccharidic nanogels comprising starch grafted with 3‐(diethylamino)propylamine (DEAP, as an inner soft nanogel core) and poly(ethylene …
Number of citations: 13 onlinelibrary.wiley.com
Y Zhang, L Lin, H Zeng, G Zou, Z Lin - Journal of Solid State Chemistry, 2019 - Elsevier
Two new metal sulfate-oxalates, namely, (H 4 bapp) 0.5 ·VO(SO 4 )(C 2 O 4 ) (SCU-11) and H 2 depa⋅Mn 2 (SO 4 )(C 2 O 4 ) 2 (H 2 O)⋅H 2 O (SCU-13), were prepared under solvent-…
Number of citations: 8 www.sciencedirect.com

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